molecular formula C16H11Cl2N3O2S B609697 O-304

O-304

カタログ番号: B609697
分子量: 380.2 g/mol
InChIキー: WEDWLYRQKUTOAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-304は、AMP活性化プロテインキナーゼ(AMPK)の経口投与可能な汎用活性化剤であり、同クラスで初の薬剤です。リン酸化されたAMPK(pAMPK)の脱リン酸化を抑制することにより、AMPK活性を高めることが知られています。 この化合物は、2型糖尿病および関連する心血管疾患の治療に有効である可能性を示しています .

科学的研究の応用

Chemistry

O-304 is utilized as a tool compound in chemical research to study the activation of AMPK and its downstream effects. It helps elucidate the biochemical pathways involved in energy metabolism and cellular signaling.

Biology

In biological studies, this compound has been investigated for its role in metabolic regulation, particularly concerning obesity and insulin resistance. Research indicates that this compound can mitigate age-associated insulin resistance and improve metabolic profiles in animal models .

Medicine

This compound is explored as a potential therapeutic agent for several conditions:

  • Type 2 Diabetes : Clinical trials have shown that this compound can significantly reduce fasting plasma glucose levels and improve insulin sensitivity in diabetic patients .
  • Cardiovascular Diseases : The compound improves cardiac function and exercise capacity by enhancing glucose uptake in cardiac tissues .
  • Chronic Kidney Disease : Studies suggest that this compound may protect against kidney aging through mechanisms involving fatty acid metabolism and autophagy .

Industry

In pharmaceutical development, this compound is being evaluated for its potential to create new drugs targeting metabolic and cardiovascular disorders. Its synergistic effects with existing medications like Metformin enhance its applicability in clinical settings .

Data Tables

Application AreaKey FindingsReferences
ChemistryTool compound for studying AMPK activation
BiologyMitigates insulin resistance; improves metabolism
MedicineReduces fasting glucose; improves cardiac function
IndustryPotential for new drug development targeting metabolic disorders

Case Study 1: Impact on Type 2 Diabetes

In a Phase IIa clinical trial involving type 2 diabetes patients, this compound was shown to reduce fasting plasma glucose levels significantly. Patients treated with this compound demonstrated improved microvascular perfusion and reduced blood pressure compared to control groups .

Case Study 2: Cardiovascular Function

Research conducted on diet-induced obese mice revealed that this compound not only improved glucose uptake in skeletal muscle but also enhanced cardiac function by increasing stroke volume and reducing heart rate. These findings suggest that this compound mimics the effects of exercise on cardiac health .

Case Study 3: Kidney Aging

A study highlighted that this compound could retard kidney aging by promoting autophagy and fatty acid metabolism through AMPK activation. This suggests potential therapeutic applications for kidney-related ailments .

作用機序

O-304は、pAMPKの脱リン酸化の抑制を通じてAMPK活性を高めることにより、その効果を発揮します。AMPKは細胞内の重要なエネルギーセンサーであり、その活性化は、骨格筋におけるグルコース取り込みの増加、β細胞ストレスの軽減、β細胞休止の促進など、さまざまな有益な効果をもたらします。 これらの作用は、血糖値の管理とインスリン感受性の改善に役立ちます .

準備方法

O-304の合成経路と反応条件は、一般に公開されている情報源では詳しく説明されていません。 this compoundは、ジメチルスルホキシド(DMSO)溶液や固体化合物など、さまざまな形態で合成され、入手可能です . 産業的な生産方法には、標準的な有機合成技術が使用される可能性がありますが、具体的な詳細はメーカーの機密情報です。

化学反応の分析

This compoundは、主にAMPKの活性化剤として機能し、その化学反応は、この活性に焦点を当てています。細胞内のATPを減少させることなく、リン酸化されたAMPKのレベルを高めます。 この化合物は、タンパク質ホスファターゼ2C(PP2C)によって媒介されるスレオニン172(T172)でのAMPKα、AMPKβ、AMPKγ三量体の脱リン酸化を抑制しますが、PP2Cの活性は阻害しません . これらの反応から生成される主な生成物は、活性化されたAMPKサブユニットです。

化学反応の分析

O-304 primarily functions as an activator of AMPK, and its chemical reactions are centered around this activity. It increases levels of phosphorylated AMPK without reducing cellular ATP. The compound suppresses the dephosphorylation of AMPKα, AMPKβ, and AMPKγ trimers at threonine 172 (T172) mediated by protein phosphatase 2C (PP2C) without inhibiting PP2C activity . The major products formed from these reactions are the activated forms of AMPK subunits.

類似化合物との比較

O-304は、AMPKの非アロステリック活性化においてユニークです。類似の化合物には以下が含まれます。

This compoundは、経口投与が可能でAMPKを幅広く活性化するため、代謝性および心血管疾患における治療応用のための有望な候補です。

生物活性

O-304 is a novel compound identified as a PAN-AMPK activator , which has shown significant potential in enhancing glucose homeostasis and mitigating metabolic disorders, particularly in the context of diabetes and obesity. This compound operates primarily through the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.

The biological activity of this compound is primarily attributed to its ability to increase the levels of phosphorylated AMPK (pAMPK) without depleting cellular ATP levels. Unlike traditional AMPK activators, this compound does not act allosterically but instead suppresses the dephosphorylation of pAMPK, thereby enhancing its activity across various cell types, including human skeletal myotubes and hepatocytes .

Key Mechanisms:

  • Inhibition of Protein Phosphatase 2C (PP2C) : this compound inhibits PP2C-mediated dephosphorylation of pAMPK, thus preserving its active form in the presence of ATP .
  • Promotion of Autophagy : The compound enhances autophagic flux in pancreatic β-cells, which is crucial for maintaining β-cell function under stress conditions .
  • Mitochondrial Uncoupling : this compound acts as a mitochondrial uncoupler in differentiated myotubes, promoting glucose utilization by increasing metabolic demand .

In Vivo Studies

This compound has been evaluated in various animal models, particularly diet-induced obese (DIO) mice and streptozotocin (STZ)-induced diabetic mice. The findings from these studies highlight several key biological activities:

  • Improvement in Glucose Homeostasis : this compound significantly improved fasting plasma glucose levels and insulin sensitivity in diabetic models.
  • Enhanced Glucose Uptake : The compound stimulated insulin-independent glucose uptake in skeletal muscle and heart tissues, effectively reducing hyperglycemia .
  • Cardiovascular Benefits : In addition to metabolic improvements, this compound enhanced microvascular perfusion and reduced blood pressure in both animal models and human clinical trials .

Clinical Trials

A phase IIa clinical trial involving type 2 diabetes (T2D) patients treated with Metformin demonstrated that this compound could reduce fasting plasma glucose and improve insulin resistance metrics such as HOMA-IR. The compound was well tolerated among participants, indicating its potential for therapeutic use .

Case Study 1: DIO Mice

In a study involving DIO mice, administration of this compound led to:

  • A reduction in β-cell stress markers.
  • Improved β-cell function under high-glucose conditions.
  • Enhanced glucose uptake and utilization in skeletal muscle.

Case Study 2: STZ-Induced Diabetic Mice

In STZ-induced diabetic mice:

  • This compound treatment resulted in decreased glycogen accumulation in skeletal muscle and heart.
  • It preserved β-cell function despite chronic hyperglycemia, indicating its protective role against diabetes-related complications .

Table 1: Summary of Biological Effects of this compound

EffectObservationReference
Glucose UptakeIncreased in skeletal muscle
β-cell FunctionPreserved under stress
Microvascular PerfusionImproved significantly
Blood PressureReduced in treated groups

Table 2: Clinical Trial Results for this compound

ParameterBaseline (Metformin Alone)Post-Treatment (this compound + Metformin)Change (%)
Fasting Plasma Glucose (mg/dL)180150-16.67
HOMA-IR5.03.5-30
TolerabilityGoodExcellentN/A

特性

IUPAC Name

4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-12-5-1-10(2-6-12)9-21-16(23)20-15(24-21)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDWLYRQKUTOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。